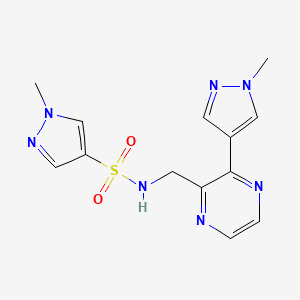

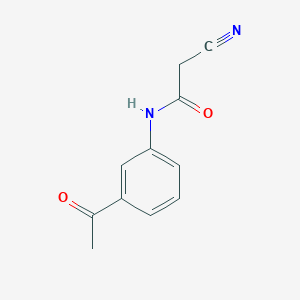

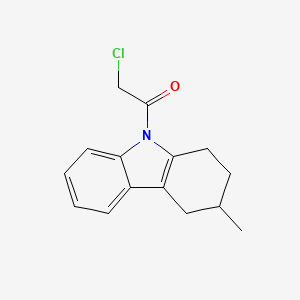

![molecular formula C8H14O2S B2529521 1-{[2-(1-Hydroxycyclobutyl)ethyl]sulfanyl}ethan-1-one CAS No. 1909317-52-7](/img/structure/B2529521.png)

1-{[2-(1-Hydroxycyclobutyl)ethyl]sulfanyl}ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of sulfide-containing compounds has been explored through various methods. In one study, 2-isopropyl-5-methyl-1-cyclohexenyl alkyl sulfides were synthesized with a yield of around 60% by reacting 2-isopropyl-5-methylcyclohexanone with thioacetals or thiols in the presence of aluminum chloride. Additionally, 1-cycloalkenyl ethyl sulfides were produced in good yields by reacting cycloalkanones with ethanethiol using diphosphorus pentaoxide. However, this method did not prove successful for acyclic vinyl sulfides .

Molecular Structure Analysis

The molecular structure of 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane was determined to be monoclinic crystals, which were held together by C-H···N and C-H···S interactions, forming a three-dimensional network structure. Two polymorphs of its hydrochloride salt were also isolated, displaying similar conformations and forming three-dimensional networks through N-H···Cl, C-H···Cl, and C-H···S interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of sulfide compounds can be complex. For instance, two sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives were synthesized using acid-catalyzed cyclocondensation reactions between thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes. The resulting compounds formed hydrogen-bonded ribbons with subtly different hydrogen-bonded structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfide compounds are influenced by their molecular structures. For example, the mixed diol-dithiol 2,2-bis(sulfanylmethyl)propane-1,3-diol was characterized through the description of key intermediates in a new synthetic pathway. The intermediates showed various interactions, such as short intramolecular N...S contacts and intermolecular hydrogen bonding, which contribute to the overall properties of the final compound .

Scientific Research Applications

Benzylic Hydroxylation and Sulfonation in Polycyclic Aromatic Hydrocarbons

Research has demonstrated the metabolism of alkyl-substituted polycyclic aromatic hydrocarbons through benzylic hydroxylation, leading to the formation of highly reactive benzylic sulfuric acid esters. This pathway, which involves the conversion of primary alcohols formed from these hydrocarbons into their sulfonated esters, highlights a significant metabolic activation route for compounds with similar structural motifs, providing insights into their reactivity and potential toxicological implications (Engst et al., 1999).

Oxidation Reactivities and Solubility Improvements

The synthesis and characterization of λ(5)-cyclic periodinanes as homologs to IBX, featuring enhanced solubility in organic solvents and improved oxidation reactivity, show applications in facilitating oxidations of alcohols and sulfides to carbonyl compounds and sulfoxides. This advancement underscores the utility of such compounds in organic synthesis and materials science, offering a pathway to novel oxidation methodologies (Moorthy et al., 2010).

Supramolecular Structures and Crystal Engineering

Studies on supramolecular structures based on various sulfides demonstrate the potential for engineering novel crystal lattice arrangements through hydrogen bonding and other non-covalent interactions. These findings have implications for the design of new materials with specific optical, thermal, and mechanical properties, contributing to the development of advanced materials for various technological applications (Zeng et al., 2005).

Novel Heterocyclic Compounds for Antioxidant Applications

Research into the synthesis and characterization of novel heterocyclic compounds reveals their potential as antioxidant agents. This area of study is crucial for developing new therapeutic agents and antioxidants with improved efficacy and safety profiles, highlighting the intersection of organic chemistry and biochemistry in addressing health-related challenges (Asha et al., 2009).

Bioconjugation and Polymer Chemistry

The RAFT synthesis of acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups opens new avenues for creating well-defined aldehyde-containing copolymers for bioconjugation. Such advancements in polymer chemistry are pivotal for the development of novel biomaterials and drug delivery systems, showcasing the application of organic chemistry principles in addressing complex biological challenges (Rossi et al., 2008).

Safety and Hazards

properties

IUPAC Name |

S-[2-(1-hydroxycyclobutyl)ethyl] ethanethioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S/c1-7(9)11-6-5-8(10)3-2-4-8/h10H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAPLDYPSGXKSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCC1(CCC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

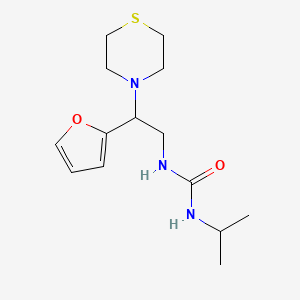

![1-[2-[(Prop-2-enoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2529439.png)

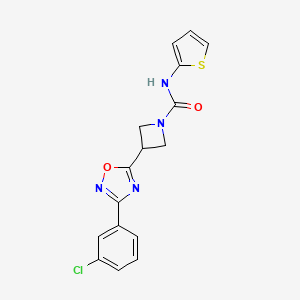

![N-(4-methylbenzyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2529441.png)

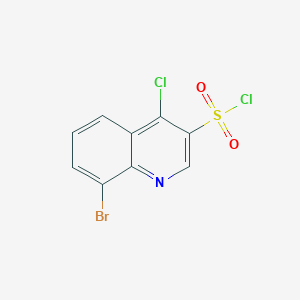

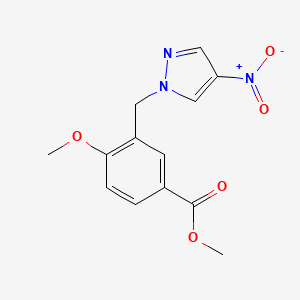

![4-methyl-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2529443.png)

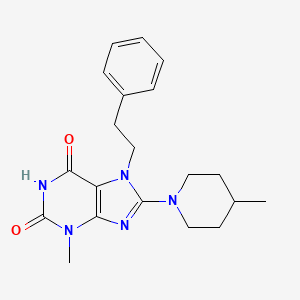

![3-[[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2529460.png)

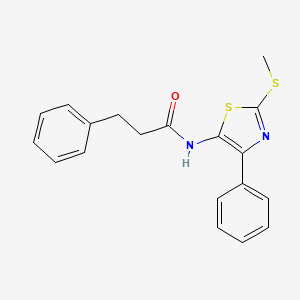

![3-(5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzofuran-2-carboxamide](/img/structure/B2529461.png)